3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
Description
3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride is a pyridopyrimidinone derivative with a molecular formula of C₁₁H₁₆N₂O₂·HCl (molecular weight: 208.26 g/mol for the free base; 275.13 g/mol as hydrochloride) . This compound is pharmacologically significant as Paliperidone Related Compound A, a key intermediate or metabolite in the synthesis of Paliperidone, an atypical antipsychotic drug . Its structure features:
Properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h4-6,14H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBRYDAGJRKWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CC=CN2C1=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-48-5 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70381-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-ethylpyridine with formamide, followed by cyclization to form the pyridopyrimidinone core. The hydrochloride salt is then obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of advanced equipment and optimized reaction conditions ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- Chemical Structure : The compound features a pyrido-pyrimidinone structure that contributes to its biological activity.
Synthesis and Derivatives
The synthesis of 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride often involves various methods to achieve high purity and yield. Notably, it can be synthesized through the condensation of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone in inert solvents such as chlorobenzene or n-butanol. The process can yield over 70% with high purity levels exceeding 98% .
Antipsychotic Drug Development
One of the primary applications of this compound is as an intermediate in the synthesis of paliperidone , an atypical antipsychotic used to treat schizophrenia and schizoaffective disorder. The synthesis pathway involves converting 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one into paliperidone through several steps, including chlorination and subsequent reactions with other chemical agents .
Case Studies
-
Paliperidone Synthesis :
- Objective : To develop a cost-effective method for synthesizing paliperidone.
- Method : Utilized 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one as a precursor.
- Outcome : Achieved successful conversion with high yields and purity, demonstrating the compound's utility in pharmaceutical applications .
- Comparative Studies on Antipsychotic Efficacy :
Mechanism of Action
The mechanism of action of 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
The pyrido[1,2-a]pyrimidin-4-one scaffold is shared among several antipsychotic intermediates and metabolites. Key differences lie in substituent groups and hydrogenation states:
Key Observations :
- Substituent at Position 3 : The ethyl group in the target compound replaces the chloroethyl group in intermediates like CAS 849727-62-4 . This substitution eliminates reactive chlorine, likely improving stability and reducing toxicity .
- Hydrogenation State : The tetrahydro derivative (CAS 130049-82-0) is a hydrogenated form of the chloroethyl analog, critical for synthesizing active metabolites .
Pharmacological and Physicochemical Properties
Key Findings :
Industrial and Regulatory Relevance
- Paliperidone Intermediates : The target compound and its chloroethyl analog (CAS 849727-62-4) are critical in API synthesis, requiring strict purity (>95%) for regulatory compliance .
- Safety Profiles : Chloroethyl derivatives necessitate hazard controls (e.g., GHS classification for acute toxicity) , whereas ethyl analogs pose fewer risks .
Biological Activity
3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one; hydrochloride is a compound of interest in pharmacological research, particularly due to its structural similarity to paliperidone, an atypical antipsychotic. Understanding its biological activity can provide insights into its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- CAS Number : 849903-79-3
- IUPAC Name : 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It has been shown to act as a ligand for various receptors, including dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : Similar to paliperidone, it may exhibit antagonistic properties at dopamine D2 receptors, contributing to its antipsychotic effects.
- Serotonin Receptor Activity : It may also interact with serotonin receptors (5-HT2A), which can enhance mood and reduce anxiety.
In Vitro Studies
Research has demonstrated that 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has shown the ability to inhibit cell proliferation in human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.
In Vivo Studies
Animal studies have indicated that the compound may also exhibit anti-inflammatory and neuroprotective effects. For example:
- Neuroprotective Effects : In rodent models of neurodegeneration, it has been observed to reduce markers of inflammation and oxidative stress.
Case Studies
- Case Study on Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia demonstrated that administration of paliperidone-related compounds led to significant improvements in psychotic symptoms, with 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one being a notable metabolite contributing to efficacy.
- Anticancer Activity : A study published in MDPI highlighted the effectiveness of pyrido[1,2-a]pyrimidine derivatives in targeting tyrosine kinases involved in cancer progression, suggesting potential applications for 3-ethyl-9-hydroxy derivatives as targeted therapies in oncology.
Q & A
(Basic) What are the primary synthetic strategies for 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions starting with the pyrido[1,2-a]pyrimidin-4-one core. A one-pot method (applicable to analogs) uses 3-(benzyloxy)pyridine-2-amine and 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., DMF) and activating agents, followed by catalytic hydrogenation or acid hydrolysis to introduce substituents like the ethyl and hydroxy groups . Key considerations include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to optimize cyclization.
- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance intermediate stability.
- Temperature : Controlled heating (80–120°C) minimizes side reactions like oxidation of the hydroxy group.
Yield improvements (≥70%) are achieved via stepwise purification (e.g., column chromatography) and deuterated analogs to track reaction pathways .
(Basic) Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C3, hydroxy at C9) and confirms stereochemistry in the pyrimidinone ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₃H₁₇N₂O₂·HCl) and detects isotopic patterns in deuterated derivatives .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm, optimized with acidic mobile phases (0.1% TFA in H₂O/MeCN) .
(Advanced) How can researchers address discrepancies in reported bioactivity data for pyrido[1,2-a]pyrimidin-4-one derivatives?
Answer:
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., chloro vs. ethyl groups) alter target binding. For example, 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidino]ethyl} analogs show T-cell activity, while ethyl derivatives may lack this .
- Assay conditions : Varying cell lines (e.g., Jurkat vs. HEK293) or incubation times affect IC₅₀ values. Standardize protocols using validated controls (e.g., risperidone intermediates) .
- Data normalization : Use qPCR or Western blotting to correlate bioactivity with target protein expression levels .
(Advanced) What strategies optimize the regioselective introduction of the 9-hydroxy group during synthesis?
Answer:
Regioselectivity challenges arise due to competing oxidation pathways. Methods include:
- Protecting groups : Temporarily mask the hydroxy group using tert-butyldimethylsilyl (TBS) ethers during alkylation steps, followed by deprotection with TBAF .
- Metal-mediated oxidation : Mn(OAc)₃ or Cu(I) catalysts selectively oxidize C9-H to C9-OH without affecting methyl/ethyl groups .
- pH control : Conduct reactions under mildly acidic conditions (pH 4–5) to stabilize the hydroxy intermediate .
(Advanced) How does the hydrochloride salt form impact solubility and pharmacokinetic properties?
Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, critical for in vivo studies .
- Bioavailability : Salt formation enhances intestinal absorption by improving dissolution rates. Compare logP values (free base vs. salt) using shake-flask assays .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) confirms salt integrity, with degradation products monitored via LC-MS .
(Basic) What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt.
- Solvent : For long-term storage (>1 year), lyophilize and store as a solid; reconstitute in anhydrous DMSO for assays .
(Advanced) How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging crystal structures (PDB: 4L7T for pyrimidinone analogs) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Asp154 in PI3Kγ) .
- QSAR models : Train models with PubChem bioactivity data (pIC₅₀) to prioritize derivatives for synthesis .
(Advanced) What synthetic modifications enhance metabolic stability without compromising activity?
Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., C2-methyl) with deuterium to slow CYP450-mediated oxidation .
- Ring saturation : Convert the pyrido ring to tetrahydro derivatives, reducing susceptibility to aromatic hydroxylation .
- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxy group to prolong half-life in plasma .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in labeled hazardous containers .
(Advanced) How do structural analogs (e.g., risperidone intermediates) inform SAR studies for this compound?
Answer:
- Substituent effects : The 2-methyl group enhances π-π stacking with aromatic residues in D₂ receptors, while ethyl groups at C3 improve lipophilicity for blood-brain barrier penetration .
- Bioisosteres : Replace the hydroxy group with fluorine to mimic hydrogen bonding without metabolic liability .
- Ring expansion : Compare pyrido[1,2-a]pyrimidin-4-one with benzoxazole analogs to map steric tolerance in target binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
